A Technical Guide to 1-(3,5-Difluoropyridin-2-yl)ethanone (CAS: 1075756-90-9): Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 1-(3,5-Difluoropyridin-2-yl)ethanone (CAS: 1075756-90-9): Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: 1-(3,5-Difluoropyridin-2-yl)ethanone is a fluorinated heterocyclic ketone that serves as a critical building block in medicinal chemistry and drug discovery. The strategic placement of two fluorine atoms on the pyridine ring significantly influences the molecule's electronic properties, enhancing its utility as a scaffold for developing novel therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, key applications, analytical characterization, and essential safety protocols, tailored for researchers and professionals in the pharmaceutical and chemical sciences.
Introduction: The Strategic Role of Fluorinated Pyridines
The introduction of fluorine into organic molecules is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The pyridine scaffold, a ubiquitous heterocycle in pharmaceuticals, becomes a particularly powerful synthon when functionalized with fluorine.
1-(3,5-Difluoropyridin-2-yl)ethanone, a member of this esteemed class of compounds, presents a versatile platform for chemical exploration. The electron-withdrawing nature of the fluorine atoms activates the pyridine ring for certain transformations and provides points for metabolic resistance, while the acetyl group at the 2-position offers a reactive handle for a wide array of chemical modifications. This combination makes it a valuable intermediate for constructing complex molecular architectures aimed at various therapeutic targets.[3][4]
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties of 1-(3,5-Difluoropyridin-2-yl)ethanone are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1075756-90-9 | [5][6] |
| Molecular Formula | C₇H₅F₂NO | [6] |
| Molecular Weight | 157.12 g/mol | [6] |
| Appearance | White to off-white powder (typical) | [2] |
| Storage Conditions | Store in a freezer (-20°C), under an inert atmosphere, and sealed in a dry environment. | [6] |
The structure is characterized by a pyridine ring substituted with two fluorine atoms at positions 3 and 5, and an ethanone (acetyl) group at position 2. This substitution pattern creates a unique electronic and steric environment that dictates the molecule's reactivity and potential biological interactions.
Synthesis and Chemical Reactivity
While specific, scaled-up synthesis protocols for 1-(3,5-Difluoropyridin-2-yl)ethanone are proprietary, a plausible synthetic strategy can be devised based on established organometallic and heterocyclic chemistry principles. The synthesis of functionalized difluoropyridines often begins with more substituted precursors, such as trichloropyridine, which undergoes halogen exchange (Halex) reactions followed by functional group interconversion.[7][8]
A logical synthetic pathway could involve the acylation of a 3,5-difluoropyridine intermediate. This approach leverages the stability of the difluoropyridine ring while introducing the reactive ketone functionality.
Caption: Plausible Synthetic Workflow for 1-(3,5-Difluoropyridin-2-yl)ethanone.
General Experimental Protocol (Illustrative)
This protocol is illustrative and should be adapted and optimized based on laboratory-specific safety assessments and experimental goals.
-
Preparation of Organometallic Intermediate: To a solution of 3,5-difluoro-2-halopyridine in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (N₂ or Ar) at low temperature (-78°C), slowly add a stoichiometric equivalent of an organolithium reagent (e.g., n-BuLi) or magnesium metal to generate the corresponding lithiated or Grignard reagent.
-
Acylation: While maintaining the low temperature, slowly add a slight excess of a suitable acylating agent, such as acetyl chloride or acetic anhydride, to the solution of the organometallic intermediate.
-
Reaction Monitoring & Quenching: Allow the reaction to stir for several hours, monitoring its progress by thin-layer chromatography (TLC) or LC-MS. Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Allow the mixture to warm to room temperature, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the final compound.
The reactivity of the final product is dominated by the ketone group, which can undergo reduction to an alcohol, oxidation, or participate in condensation reactions to build more complex molecular scaffolds.[3]
Applications in Drug Discovery and Medicinal Chemistry
1-(3,5-Difluoropyridin-2-yl)ethanone is primarily used as a versatile intermediate in the synthesis of pharmacologically active compounds.[3] Its structural motifs are found in molecules targeting a range of diseases. For instance, the related 1-(6-amino-3,5-difluoropyridin-2-yl) moiety is a key component in the synthesis of novel fluoroquinolone antibiotics with potent antibacterial and antimycobacterial activity.[2][9]
The compound's utility stems from its capacity to serve as a launchpad for generating diverse chemical libraries for high-throughput screening.
Caption: Role as a versatile building block in drug discovery workflows.
Analytical Characterization Profile
Structural confirmation and purity assessment are critical. The primary techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected NMR Spectral Characteristics:
-
¹H NMR: The spectrum would feature a singlet in the aliphatic region (~2.5-2.7 ppm) corresponding to the three protons of the acetyl methyl group. The two aromatic protons on the pyridine ring would appear in the downfield region (~7.5-8.5 ppm) and exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.[10][11]
-
¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon (~190-200 ppm) and the methyl carbon (~25-30 ppm). The four aromatic carbons would appear in the region of ~110-160 ppm, with their chemical shifts and splitting patterns being significantly influenced by large carbon-fluorine (C-F) coupling constants.[12]
-
¹⁹F NMR: This is a highly specific technique for fluorinated compounds. The spectrum would show two distinct signals for the two non-equivalent fluorine atoms, likely appearing as complex multiplets due to coupling with the aromatic protons.[1][13]
Standard Protocol for NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial. Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is important as it can influence chemical shifts.[1]
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Data Acquisition: Insert the tube into the NMR spectrometer. Perform standard instrument setup procedures, including locking, tuning, and shimming, to optimize magnetic field homogeneity.
-
Spectral Recording: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs. Ensure a sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift axis using the residual solvent signal or an internal standard (e.g., TMS).
Safety, Handling, and Storage
Working with fluorinated heterocyclic compounds requires strict adherence to safety protocols. While a specific, verified Safety Data Sheet (SDS) for 1-(3,5-Difluoropyridin-2-yl)ethanone should always be consulted, the hazard profile can be inferred from structurally related compounds.[14]
-
Potential Hazards: Similar compounds are often classified as harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335).[14][15]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[16][17] Essential PPE includes:
-
Chemical splash goggles and a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A flame-resistant lab coat.
-
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Ensure adequate ventilation. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[18]
-
Storage: As indicated by supplier data, the compound should be stored in a tightly sealed container under an inert atmosphere in a freezer (-20°C) to maintain its integrity.[6]
-
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[16]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes and seek immediate medical attention.[16]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[16]
-
Conclusion
1-(3,5-Difluoropyridin-2-yl)ethanone is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined structure, predictable reactivity, and the advantageous properties imparted by its fluorine substituents make it a high-value building block for creating the next generation of pharmaceuticals. For researchers and scientists, a comprehensive understanding of its properties, synthesis, and handling is paramount to unlocking its full potential in the laboratory.
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